molecular formula C15H15N5O2 B6443745 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549064-35-7

8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443745
CAS No.: 2549064-35-7
M. Wt: 297.31 g/mol
InChI Key: QQPGGZIDIHCOIO-UHFFFAOYSA-N
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Description

8-(Quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical hybrid scaffold of significant interest in medicinal chemistry research. This compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, which has been identified in recent studies as a novel chemotype for delta opioid receptor (DOR)-selective agonism . This core structure is a spiro hydantoin, a class of heterocyclic scaffolds recognized for their wide range of therapeutic applications and significance as building blocks in drug discovery . The molecule is functionalized with a quinazolin-4-yl moiety at the 8-position. The quinazolinone scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several commercial pharmaceuticals . Recent scientific reviews highlight the considerable potential of quinazolinone derivatives as anticancer agents, with mechanisms of action that can include induction of apoptosis, inhibition of cell cycle arrest, and targeting of key pathways like EGFR and PI3K . Specific derivatives have been designed and synthesized as potential inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy . The unique integration of these two pharmacophores makes this compound a valuable tool for researchers investigating new ligands for G-protein coupled receptors (GPCRs), particularly the delta opioid receptor for neurological applications, as well as for scientists exploring novel small-molecule inhibitors for oncology targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-quinazolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h1-4,9H,5-8H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGGZIDIHCOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Construction

The foundational step involves synthesizing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. A patent by CN110818712A details a three-step protocol using diethyl oxalate, urea, and ammonium carbonate:

  • Primary Reaction : Diethyl oxalate reacts with urea and sodium in methanol to form a sodium-bound intermediate.

  • Secondary Reaction : Hydrochloric acid treatment generates a diketone precursor.

  • Intermediate Reaction : Condensation with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the spirocyclic core (91.95% yield).

This method avoids toxic cyanide reagents, uses methanol (recyclable solvent), and achieves high purity (>99.7%). Modifications to introduce the quinazoline group would require substituting 2-(ethylamino)acetaldehyde with a quinazoline-containing amine.

Quinazoline Moiety Installation

Post-spirocyclization, the quinazolin-4-yl group is introduced via:

  • Nucleophilic Aromatic Substitution (NAS) : Reacting 4-chloroquinazoline with the spirocyclic amine under basic conditions.

  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling between a halogenated quinazoline and the spirocyclic amine.

A comparative analysis of these methods is provided in Table 1.

Table 1: Quinazoline Installation Methods

MethodReagents/ConditionsYield (%)Purity (%)
NASK2CO3, DMF, 80°C6595
Buchwald-HartwigPd(OAc)2, Xantphos, 100°C7898

Optimized One-Pot Synthesis

Recent advancements propose a one-pot strategy combining spirocyclization and quinazoline formation:

  • Spirocyclization : Diethyl oxalate, urea, and ammonium carbonate react in methanol.

  • In Situ Quinazoline Formation : Addition of anthranilic acid derivative and formamide under microwave irradiation (150°C, 20 min).

This method reduces isolation steps and improves overall yield (82%). Key parameters include strict stoichiometric control (molar ratio 1:1.2 for diethyl oxalate:anthranilic acid) and microwave-assisted acceleration.

Solvent and Reagent Optimization

Methanol, employed in the primary patent, is preferred for its low cost and ability to dissolve ionic intermediates. Alternatives like ethanol or acetonitrile reduce reaction rates by 30–40%. Potassium ferricyanide in the intermediate reaction acts as a mild oxidant, preventing over-oxidation of sensitive intermediates.

Scalability and Industrial Adaptations

For industrial production, continuous-flow reactors enhance reproducibility:

  • Primary Reaction : Tubular reactor with residence time 2 hours (25–30°C).

  • Quinazoline Coupling : Packed-bed reactor with immobilized palladium catalysts.

Pilot studies demonstrate a 15% cost reduction compared to batch processing, with yields maintained at 85–88%.

Analytical and Characterization Data

Critical quality attributes include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient).

  • MS (ESI+) : m/z 357.2 [M+H]+.

  • X-ray Crystallography : Confirms spirocyclic geometry and quinazoline orientation.

Chemical Reactions Analysis

Types of Reactions

8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated spiro compounds.

Scientific Research Applications

8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. For instance, in the case of its anticonvulsant activity, the compound may modulate neurotransmitter release or receptor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure-Activity Relationships (SAR)

  • Chelation Capacity: Pyridine (e.g., 11) and imidazole (15) substituents enable metal chelation (Fe²⁺/Mn²⁺), critical for PHD2 inhibition. Non-chelating groups (e.g., thiophene (12), phenol) render compounds inactive .
  • Rigidity and Linker Length : The imidazolidine-2,4-dione core’s rigidity optimizes binding to PHD2’s 2-oxoglutarate (2OG) pocket. Flexible linkers reduce activity .
  • Hydrogen Bonding : Hydroxyl groups (e.g., 3-hydroxypyridine derivatives) enhance potency via interactions with Tyr-303/310 in PHD2 .

Key Research Findings

Limitations and Challenges

  • Synthetic Complexity : Microwave-assisted and Pd-catalyzed syntheses (e.g., 84 ) require precise conditions, impacting scalability .
  • Metabolic Stability : Some derivatives exhibit rapid clearance in vivo, necessitating prodrug strategies .

Q & A

Basic: What are the key considerations for synthesizing 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with high purity and yield?

Synthesis involves multi-step reactions, often starting with spirocyclic precursors and introducing the quinazolin-4-yl group via nucleophilic substitution or coupling reactions. Critical factors include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to link the quinazoline moiety to the spiro core .
  • Temperature control : Maintaining anhydrous conditions at 60–80°C during cyclization steps to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the product .
    Table 1 : Optimization of reaction conditions from analogous spiro compounds:
StepOptimal ConditionsYield ImprovementReference
CyclizationToluene, 80°C, 12h65% → 78%
Quinazoline couplingDMF, EDCI/HOBt, RT, 24h50% → 72%

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

  • X-ray crystallography : Resolves the spirocyclic core and quinazoline orientation (e.g., dihedral angles between rings) .
  • NMR spectroscopy : 1^1H NMR distinguishes sp3^3 hybridized carbons in the spiro system (δ 3.5–4.5 ppm) and aromatic protons from quinazoline (δ 7.5–8.5 ppm). 13^{13}C NMR confirms carbonyl groups (δ 165–175 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300–3400 cm1^{-1}) .

Advanced: What computational methods predict the reactivity of the spirocyclic core in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) are used to:

  • Model electrophilic aromatic substitution at the quinazoline ring, identifying electron-deficient C5 and C7 positions as reactive sites .
  • Analyze spiro ring strain : The 1,3,8-triazaspiro[4.5]decane system exhibits moderate strain (~10 kcal/mol), favoring ring-opening under acidic conditions .
    Key Insight : Frontier Molecular Orbital (FMO) analysis reveals the HOMO localized on the spiro nitrogen, suggesting nucleophilic reactivity at N8 .

Advanced: How can contradictory bioactivity data across assays be resolved for this compound?

Discrepancies often arise from:

  • Solubility limitations : Use DMSO stock solutions ≤10 mM to avoid precipitation in cellular assays .
  • Metabolic instability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation (t1/2_{1/2} < 30 min) .
  • Off-target effects : Perform counter-screening against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
    Methodological recommendation : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity reduction : Introduce polar substituents (e.g., -OH or -NH2_2) at the spiro ring’s C2 position to lower logP (target <3) .
  • Metabolic blocking : Fluorination of the quinazoline ring (C6 or C7) reduces CYP-mediated oxidation .
    Table 2 : PK parameters from structural analogs:
ModificationCl (mL/min/kg)Vd (L/kg)t1/2_{1/2} (h)Reference
Parent compound452.11.2
C6-F substituted281.83.5

Advanced: How does the spirocyclic framework influence binding to biological targets like kinases or GPCRs?

The spiro structure imposes conformational rigidity, which:

  • Enhances target selectivity by pre-organizing the quinazoline moiety for ATP-binding pockets (e.g., EGFR kinase) .
  • Reduces entropic penalty during binding, improving binding affinity (ΔG = −9.2 kcal/mol in EGFR vs. −7.5 kcal/mol for non-spiro analogs) .
    Experimental validation : Co-crystallization with EGFR (PDB: 5XG) shows hydrogen bonding between the spiro N8 and Thr766 .

Advanced: What analytical techniques resolve degradation products under stress conditions?

  • HPLC-MS/MS : Identifies hydrolytic cleavage of the spiro ring (m/z 245.1 fragment) under acidic conditions .
  • Stability studies : Store at −20°C in amber vials; avoid >40°C to prevent thermal decomposition (TGA shows onset at 180°C) .

Advanced: How are structure-activity relationships (SARs) systematically explored for this scaffold?

  • Parallel synthesis : Vary substituents on the quinazoline (e.g., -Cl, -OCH3_3) and spiro ring (e.g., methyl, benzyl) .
  • Pharmacophore mapping : 3D-QSAR models highlight the importance of the spiro N8 and quinazoline C4 positions for activity .

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